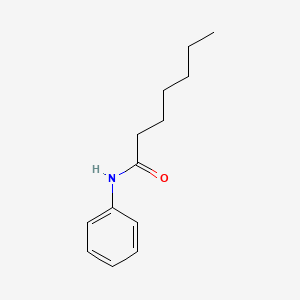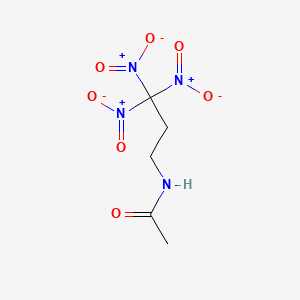
N-(3,3,3-Trinitropropyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,3,3-Trinitropropyl)acetamide: is an organic compound characterized by the presence of a trinitropropyl group attached to an acetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,3,3-Trinitropropyl)acetamide typically involves the nitration of propyl acetamide derivatives. The process begins with the preparation of the propyl acetamide, followed by the introduction of nitro groups through nitration reactions. Common reagents used in these reactions include nitric acid and sulfuric acid, which facilitate the nitration process under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes, where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions: N-(3,3,3-Trinitropropyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of different amine derivatives.
Substitution: The nitro groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens and organometallic compounds facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups can yield amino derivatives, while oxidation can produce higher oxidation state compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(3,3,3-Trinitropropyl)acetamide is used as a building block in the synthesis of various organic compounds
Biology and Medicine: Research into the biological activity of this compound is ongoing. Its derivatives may exhibit antimicrobial or anticancer properties, making it a compound of interest in medicinal chemistry.
Industry: In the industrial sector, this compound is explored for its potential use in the production of energetic materials. Its high nitrogen content and stability make it a candidate for applications in explosives and propellants.
Wirkmechanismus
The mechanism of action of N-(3,3,3-Trinitropropyl)acetamide involves its interaction with molecular targets through its nitro groups. These interactions can lead to the formation of reactive intermediates, which then participate in various chemical reactions. The specific pathways and molecular targets depend on the context of its application, whether in biological systems or industrial processes.
Vergleich Mit ähnlichen Verbindungen
- N-(3-Nitrophenyl)acetamide
- N-(3-Aminopropyl)acetamide
- N-(3,3,3-Trinitroethyl)acetamide
Comparison: N-(3,3,3-Trinitropropyl)acetamide is unique due to the presence of three nitro groups on the propyl chain, which imparts distinct chemical properties compared to its analogs. For instance, N-(3-Nitrophenyl)acetamide has only one nitro group, resulting in different reactivity and applications. Similarly, N-(3-Aminopropyl)acetamide contains an amino group instead of nitro groups, leading to different chemical behavior and uses.
Eigenschaften
CAS-Nummer |
52801-37-3 |
|---|---|
Molekularformel |
C5H8N4O7 |
Molekulargewicht |
236.14 g/mol |
IUPAC-Name |
N-(3,3,3-trinitropropyl)acetamide |
InChI |
InChI=1S/C5H8N4O7/c1-4(10)6-3-2-5(7(11)12,8(13)14)9(15)16/h2-3H2,1H3,(H,6,10) |
InChI-Schlüssel |
YJOWLDWUSSDKPL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NCCC([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


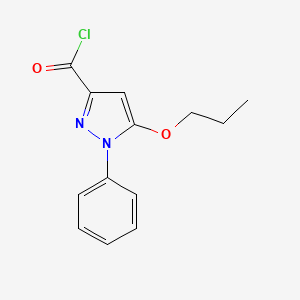
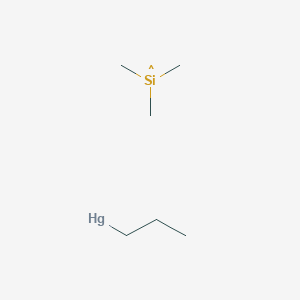
![Trimethyl[phenyl(phenylselanyl)methyl]silane](/img/structure/B14632233.png)
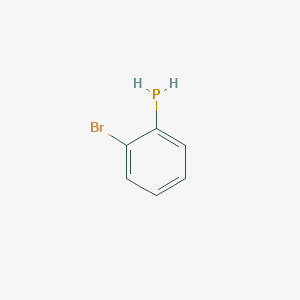
![3-[6-(4-Ethylphenyl)-3-methylhexyl]-2,2-dimethyloxirane](/img/structure/B14632249.png)
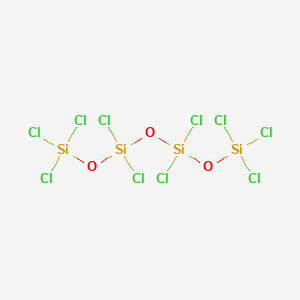

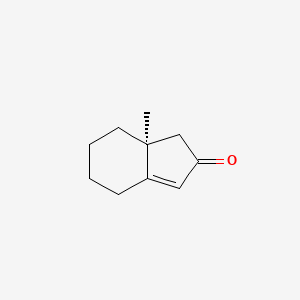
![2-[Ethyl(phenyl)amino]-2-oxoethyl dimethylsulfamate](/img/structure/B14632279.png)
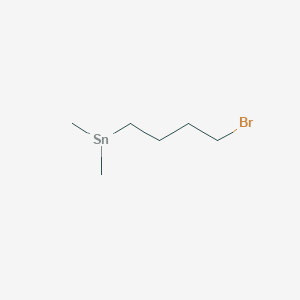
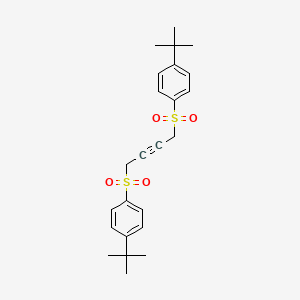
![1-[(3-Methoxyphenyl)sulfanyl]-2-nitrobenzene](/img/structure/B14632289.png)
![3-Phenyl-5,7-di(piperidin-1-yl)-[1,2,4]triazolo[4,3-a][1,3,5]triazine](/img/structure/B14632294.png)
